![molecular formula C16H17N3OS B2963259 (2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 433250-86-3](/img/structure/B2963259.png)

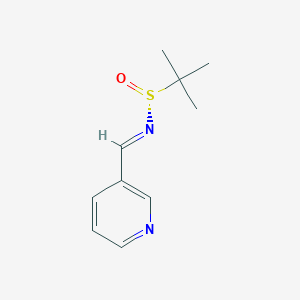

(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

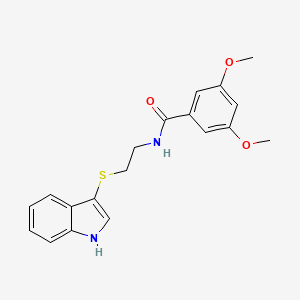

(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PTP-1B inhibitor, and it has been found to have a significant impact on the regulation of insulin sensitivity in the body.

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives, due to their significant presence in a plethora of well-known drugs, have been extensively studied for their therapeutic uses. These compounds have demonstrated a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The structural modification of the piperazine nucleus has been identified as a key factor influencing the medicinal potential of resultant molecules. A noteworthy review highlighted the diversity in molecular designs bearing the piperazine entity, which furnishes agents with CNS (Central Nervous System) activity, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents relieving pain and useful in imaging applications (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Piperazine Analogues and Anti-mycobacterial Activity

Piperazine analogues have shown potential in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This is particularly significant in the context of tuberculosis (TB) treatment, where new therapeutic options are urgently needed. The versatility of the piperazine scaffold in medicinal chemistry is exemplified by its incorporation into compounds demonstrating potent anti-mycobacterial activity (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Piperazine-Based Molecular Fragments in Drug Discovery

The exploration of piperazine-based molecules has reflected their broad potential across various pharmacological activities. The flexibility of the piperazine ring as a building block in drug discovery is underscored by its ability to be modified for enhanced pharmacokinetic and pharmacodynamic properties. Certain studies have recommended further therapeutic investigations into piperazine motifs, suggesting their significant role in the rational design of molecules for various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Propriétés

IUPAC Name |

(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(7-6-14-4-3-13-21-14)19-11-9-18(10-12-19)15-5-1-2-8-17-15/h1-8,13H,9-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMMZBMIRHNEH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)

![1-(indolin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2963196.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)